molecular formula C9H12ClN3O B1324622 2-[(3-Chlorophenyl)amino]propanohydrazide CAS No. 1397005-54-7

2-[(3-Chlorophenyl)amino]propanohydrazide

Cat. No. B1324622
M. Wt: 213.66 g/mol
InChI Key: KFNPFZUIQLVUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)amino]propanohydrazide, also known as 2-Chloro-N-(3-chlorophenyl)propanamide, is a synthetic organic compound used in scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. This compound is widely used in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of chlorophenyl compounds, such as "2-[(3-Chlorophenyl)amino]propanohydrazide," possess antimicrobial properties. For instance, the synthesis of formazans from a Mannich base related to chlorophenyl compounds has shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Additionally, novel heterocyclic compounds derived from related structures have been synthesized and found to possess good antimicrobial activities against various microorganisms (Demirbaş et al., 2010).

Enzyme Inhibition for Therapeutic Applications

The synthesis of novel heterocyclic compounds from chlorophenyl derivatives has been explored for enzyme inhibition, particularly targeting enzymes like lipase and α-glucosidase. Such compounds have shown promising anti-lipase and anti-α-glucosidase activities, suggesting potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan et al., 2015). Furthermore, thiourea and pyrazoline derivatives based on chlorophenyl compounds have been investigated for their cholinesterase inhibitory activity, offering potential in Alzheimer's disease treatment (Mumtaz et al., 2019).

Anticancer Activities

Metal complexes derived from chlorophenyl hydrazides have been synthesized and evaluated for their anticancer activities. These complexes showed significant inhibitory actions on human colorectal carcinoma cells, indicating their potential as chemotherapeutic agents (Aboelmagd et al., 2021).

Material Science Applications

In material science, chlorophenyl derivatives have been utilized in the synthesis of polymers for environmental applications. For instance, an amino-functionalized polymer was synthesized for headspace solid-phase microextraction of phenol and chlorophenols from environmental samples, showcasing the versatility of chlorophenyl compounds in analytical chemistry and environmental monitoring (Bagheri et al., 2008).

properties

IUPAC Name

2-(3-chloroanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-3-7(10)5-8/h2-6,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNPFZUIQLVUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)amino]propanohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.